molecular formula C24H27F6NO2P2 B12512645 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione

1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione

Cat. No.: B12512645
M. Wt: 537.4 g/mol
InChI Key: UPIFPFNHJKOVCW-UHFFFAOYSA-N
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Description

The compound 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione (CAS: 1133149-41-3) is a fluorinated pyrrole-2,5-dione derivative with a molecular formula of C₂₄H₂₇F₆NO₂P₂ and a molecular weight of 537.421 g/mol . Key structural features include:

  • A pyrrole-2,5-dione core substituted at the 1-position with a 3,5-bis(trifluoromethyl)phenyl group.
  • Chiral phospholanyl substituents at the 3- and 4-positions, specifically (2R,5R)-2,5-dimethylphospholane groups, contributing to four defined stereocenters .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F6NO2P2/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30/h9-15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIFPFNHJKOVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F6NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole-2,5-dione

Procedure :

  • Reactant : 3,5-Bis(trifluoromethyl)aniline (1 eq) and dichloromaleic anhydride (1 eq).
  • Conditions : Reflux in glacial acetic acid (4 h), followed by ice-water quenching.
  • Yield : 78–82% after recrystallization (ethanol).

Key Reaction :
$$
\text{C}6\text{H}3(\text{CF}3)2\text{NH}2 + \text{C}4\text{H}2\text{Cl}2\text{O}3 \rightarrow \text{C}{12}\text{H}5\text{Cl}2\text{F}6\text{NO}2 + \text{H}_2\text{O}
$$

Chlorination at 3,4-Positions

Procedure :

  • Reactant : 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole-2,5-dione (1 eq) and phosphorus pentachloride (2.2 eq).
  • Conditions : Toluene, 110°C, 6 h under nitrogen.
  • Yield : 89% (3,4-dichloro intermediate).

Phospholanyl Group Substitution

Procedure :

  • Reactant : 3,4-Dichloro intermediate (1 eq) and (2R,5R)-2,5-dimethylphospholane (2.2 eq).
  • Conditions : Tetrahydrofuran (THF), potassium carbonate (2.5 eq), 80°C, 12 h. 3

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoromethyl and phospholan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phospholan rings play a crucial role in its binding affinity and reactivity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related molecules containing the 3,5-bis(trifluoromethyl)phenyl group or pyrrole-dione core:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes
Target Compound (CAS: 1133149-41-3) C₂₄H₂₇F₆NO₂P₂ 537.42 3,4-bis(2,5-dimethylphospholanyl), 1-(3,5-bis(trifluoromethyl)phenyl) Phospholanyl, trifluoromethyl Potential chiral ligand in asymmetric catalysis due to phosphine donors .
1-(3,5-Bis(trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione (Compound 5 in ) C₁₃H₇F₆NO₂ 331.20 Benzyl group at 1-position Trifluoromethyl, pyrrole-dione Intermediate in organic synthesis; no stereocenters reported .
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea () C₂₅H₃₇F₆N₃S 525.63 Thiourea linkage, cyclohexyl-dipentylamino group Thiourea, trifluoromethyl Likely enzyme inhibitor; higher molecular weight than target compound .
1-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-5-ethoxypyrrolidin-2-one () C₁₄H₁₃F₆NO₄S 405.31 Sulfonyl group, ethoxy-pyrrolidinone core Sulfonyl, ethoxy Distinct core structure; potential protease inhibitor due to sulfonyl group .

Research Implications

  • Catalysis : The chiral phospholanyl groups in the target compound may serve as ligands in transition-metal catalysis, analogous to BINAP or Josiphos systems .
  • Medicinal Chemistry : Thiourea derivatives () highlight the versatility of the 3,5-bis(trifluoromethyl)phenyl group in targeting enzymes or receptors, though the target compound’s phospholanyl groups may limit bioavailability.
  • Synthetic Challenges: The stereochemical complexity of the target compound necessitates advanced synthetic strategies, contrasting with the straightforward preparation of non-chiral analogs .

Biological Activity

The compound 1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione is a member of the pyrrole-2,5-dione family known for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14F6N2O2P2\text{C}_{15}\text{H}_{14}\text{F}_6\text{N}_2\text{O}_2\text{P}_2

This compound features a pyrrole ring substituted with trifluoromethyl groups and phospholan moieties which are significant for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit notable anti-inflammatory effects. For instance, studies have shown that certain pyrrole derivatives inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) . The inhibition of cyclooxygenases (COX-1 and COX-2) is also a common mechanism among these compounds.

CompoundIC50 (µM)Target
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dioneTBDCOX-1/COX-2
3,4-Dimethyl-pyrrole derivatives15-25Pro-inflammatory cytokines

2. Antimicrobial Activity

Pyrrole derivatives have been documented to possess antimicrobial properties. A study focusing on various pyrrole compounds reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been highlighted. For example, studies show that certain pyrrole derivatives can effectively target cancer cell lines such as HeLa and MCF-7.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest

Case Study 1: Anti-inflammatory Effects

A recent study examined the anti-inflammatory properties of a series of pyrrole derivatives in RAW 264.7 macrophage cells. The results indicated that the most potent derivative significantly reduced the levels of TNF-alpha and IL-6 in a dose-dependent manner.

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of the compound revealed that it inhibited cell proliferation in breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

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